molecular formula C11H10N2O B8429366 3-Cyclopropyl-[1,8]naphthyridin-2-ol

3-Cyclopropyl-[1,8]naphthyridin-2-ol

Katalognummer: B8429366
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: FMNGYLNVEVDQQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-[1,8]naphthyridin-2-ol is a heterocyclic compound belonging to the 1,8-naphthyridine family, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 6. This compound is synthesized via multi-step reactions involving cyclopropane introduction, as inferred from methodologies in related 1,8-naphthyridine derivatives . Its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by planar heterocycles and lipophilic substituents.

Eigenschaften

Molekularformel

C11H10N2O

Molekulargewicht

186.21 g/mol

IUPAC-Name

3-cyclopropyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C11H10N2O/c14-11-9(7-3-4-7)6-8-2-1-5-12-10(8)13-11/h1-2,5-7H,3-4H2,(H,12,13,14)

InChI-Schlüssel

FMNGYLNVEVDQQX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC3=C(NC2=O)N=CC=C3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Cyclopropyl vs.
  • Synthetic Complexity : Cyclopropane introduction requires specialized reagents (e.g., cyclopropanating agents) compared to simpler substitutions like methoxylation .

Pharmacological and Functional Properties

  • Receptor Affinity: SR 144528, a 1,8-naphthyridine analog, exhibits subnanomolar affinity for CB2 receptors (Ki = 0.6 nM) with 700-fold selectivity over CB1 . The cyclopropyl group in the target compound may similarly influence receptor binding, though its smaller size compared to SR 144528’s 4-chlorophenyl group could reduce steric hindrance.
  • Enzyme Inhibition: 1,8-Naphthyridine-3-carboxylic acid derivatives are known to inhibit bacterial DNA gyrase.

Physicochemical and Stability Profiles

  • Thermal Stability : Ethyne-linked 1,8-naphthalimide derivatives decompose above 259°C, indicating robust thermal stability in similar naphthyridines . 3-Cyclopropyl-[1,8]naphthyridin-2-ol is expected to exhibit comparable stability due to its rigid bicyclic core.
  • ADMET Predictions : In silico studies on 1,8-naphthyridines highlight moderate bioavailability (oral absorption ~60–70%) and cytochrome P450 interactions. The cyclopropyl group may reduce metabolic degradation compared to alkyl chains .

Vorbereitungsmethoden

Multi-Step Synthesis via Hydrazide Intermediates

A seminal route from the Asian Journal of Chemistry involves 2-cyclopropyl- naphthyridine-3-carboxylic acid hydrazide (2) as a pivotal intermediate . The synthesis begins with the ethyl ester derivative (1), which undergoes hydrazinolysis with 99% hydrazine hydrate in ethanol under reflux (16 hours). This step achieves a 95% yield of the hydrazide, confirmed by IR (NH stretch at 3110 cm⁻¹) and 1H^1 \text{H} NMR (δ 1.05–2.58 ppm for cyclopropane protons) .

Subsequent reactions of (2) with aromatic aldehydes yield Schiff bases (7a–g), while treatment with acetylacetones or ethyl acetoacetates produces pyrazole- and dihydropyrazolone-functionalized derivatives (5a–d, 6a–c) . Although these products diverge from the target compound, the hydrazide intermediate’s versatility underscores its potential for downstream hydroxylation.

The introduction of the 2-hydroxyl group typically occurs via acid- or base-catalyzed hydrolysis. A study in Heterocyclic Communications describes the methanolysis of 4-chloro-2-methoxy- naphthyridine (21) under acidic conditions, yielding 2-methoxy derivatives . Analogous conditions could be applied to 3-cyclopropyl- naphthyridine precursors, with careful pH control to prevent cyclopropane ring degradation.

Recent advances employ enzymatic hydroxylation using cytochrome P450 mimics, though literature specific to naphthyridines remains sparse. Computational studies suggest that electron-withdrawing groups on the naphthyridine core enhance regioselectivity for the 2-position, favoring hydroxylation over competing sites .

Solvent-Free Catalytic Methods

A breakthrough protocol from Connect Journals utilizes NaHSO₄-SiO₂ as a heterogeneous catalyst for synthesizing 1,8-naphthyridines under solvent-free conditions . Reacting 2-amino-3-carboxaldehyde with ketones at 80°C for 15–45 minutes achieves yields up to 98% (Table 1). This method’s efficiency stems from the catalyst’s dual acid and desiccant properties, which promote both condensation and cyclization .

Table 1: Solvent-Free Synthesis of 1,8-Naphthyridines Using NaHSO₄-SiO₂

SubstrateKetoneProductTime (min)Yield (%)
2-Amino-3-carboxaldehydeAcetophenone1-(2-Methyl- naphthyridin-3-yl)ethanone1596
2-Amino-3-carboxaldehydeCyclopentanone1-Cyclopentyl- naphthyridine3095

Adapting this method to 3-cyclopropyl derivatives would require substituting cyclopropane-containing ketones, though steric hindrance may necessitate longer reaction times.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Hydrazide Route : High-yielding (95%) but time-consuming (16-hour reflux).

  • Diethylzinc Cyclopropanation : Rapid (18-hour stirring) but requires strict temperature control.

  • Solvent-Free Catalysis : Environmentally benign and scalable, though limited to specific ketone substrates.

Cost and Practicality
Microwave-assisted methods reduce energy consumption but demand specialized equipment. In contrast, NaHSO₄-SiO₂ catalysis uses affordable materials, making it preferable for industrial applications.

Mechanistic Insights and Side-Reaction Mitigation

Cyclopropanation via diethylzinc proceeds through a Simmons-Smith-type mechanism, where Zn(CH₂)₂ intermediates transfer methylene groups to alkenes . Competing side reactions, such as β-hydride elimination, are suppressed by maintaining low temperatures (−15°C) and anhydrous conditions.

In hydrazide-based syntheses, over-substitution at the hydrazine nitrogen is avoided by using stoichiometric hydrazine hydrate . Excess reagent leads to di-substituted byproducts, detectable via 13C^{13} \text{C} NMR (absence of 171.4 ppm carbonyl signal).

Q & A

Q. What are the most common synthetic routes for preparing 3-cyclopropyl-[1,8]naphthyridin-2-ol, and how do reaction conditions influence yield?

The synthesis of 3-cyclopropyl-[1,8]naphthyridin-2-ol typically involves cyclocondensation or functionalization of preformed naphthyridine scaffolds. A widely cited method () uses a Grignard reagent to introduce the cyclopropyl group via a Schiff base intermediate. Key steps include:

  • Formation of a Grignard product (e.g., cyclopropylmagnesium bromide).
  • Condensation with aldehydes to form Schiff bases.
  • Subsequent reaction with hydrazine to yield pyrazole intermediates.
    Yield optimization depends on solvent choice (e.g., anhydrous THF), temperature control (reflux at 80–100°C), and stoichiometric ratios of reagents. Alternative routes () employ diethyl ethoxymethylenemalonate under reflux in diphenyl ether, achieving ~60–75% yields.

Q. What spectroscopic techniques are critical for confirming the structure of 3-cyclopropyl-[1,8]naphthyridin-2-ol?

Structural confirmation requires a combination of:

  • IR spectroscopy : To identify hydroxyl (-OH) stretches (~3200–3400 cm⁻¹) and naphthyridine ring vibrations.
  • NMR (¹H/¹³C) : For cyclopropyl proton signals (δ 0.8–1.2 ppm) and aromatic naphthyridine carbons.
  • Mass spectrometry : To confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS).
  • X-ray crystallography (): For absolute stereochemical assignment, though this requires high-purity crystals.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for naphthyridine derivatives?

Discrepancies in activity data (e.g., antimicrobial vs. anticancer potency) often arise from:

  • Purity variability : Commercial sources (e.g., ) may lack analytical validation; always verify via HPLC (>95% purity).
  • Assay conditions : Use standardized protocols (e.g., MIC assays for antimicrobial testing) and orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Structural analogs : Subtle substituent changes (e.g., chloro vs. hydroxyl groups) drastically alter activity (). Cross-reference synthetic routes and characterization data to ensure consistency.

Q. What strategies optimize the drug-likeness of 3-cyclopropyl-[1,8]naphthyridin-2-ol derivatives in early-stage discovery?

  • In silico ADMET prediction (): Use tools like SwissADME to predict bioavailability, solubility, and CYP450 interactions. Prioritize derivatives with logP <5 and topological polar surface area (TPSA) 60–90 Ų.
  • Passive permeability : Introduce hydrogen bond donors/acceptors (e.g., acetamide moieties) while retaining the cyclopropyl group for metabolic stability.
  • PASS analysis : Predict pharmacological targets (e.g., kinase inhibition) to guide lead optimization.

Q. How do substituents at the 2- and 3-positions of the naphthyridine core influence biological activity?

  • 2-Hydroxy group : Critical for hydrogen bonding with biological targets (e.g., DNA gyrase in antimicrobial activity). Methylation at this position () reduces polarity but may enhance membrane permeability.
  • 3-Cyclopropyl group : Enhances steric bulk, improving selectivity for hydrophobic binding pockets (e.g., observed in kinase inhibitors).
  • Chloro substituents (): Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins.

Methodological Challenges

Q. What analytical challenges arise in characterizing naphthyridine derivatives, and how can they be mitigated?

  • Low solubility : Use DMSO-d6 for NMR or co-crystallization agents (e.g., β-cyclodextrin, ) for X-ray studies.
  • Tautomerism : The 2-hydroxy group may exist in keto-enol forms, complicating NMR interpretation. Use variable-temperature NMR to identify dynamic equilibria.
  • Purity assessment : Combine TLC (silica gel G, chloroform:methanol 4:1) with elemental analysis (C, H, N) for validation.

Q. How can green chemistry principles be applied to naphthyridine synthesis?

  • Solvent-free reactions : reports solid-state synthesis using FeCl₃·6H₂O, reducing waste.
  • Catalytic methods : Replace stoichiometric reagents (e.g., P₂S₅ in thiation, ) with recyclable catalysts.
  • Microwave-assisted synthesis : Shorten reaction times for cyclocondensation steps (e.g., from 12h to 30min).

Data Interpretation and Validation

Q. How should researchers validate computational docking results for naphthyridine-protein interactions?

  • Molecular dynamics simulations : Run 50–100 ns simulations to assess binding stability (e.g., RMSD <2 Å).
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-reference with crystallographic data () for active-site interactions.

Q. What statistical methods are appropriate for analyzing biological activity data across multiple derivatives?

  • Multivariate analysis (): Apply PCA to identify structural features (e.g., logP, TPSA) correlating with activity.
  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Cluster analysis (): Group compounds by activity profiles to prioritize lead candidates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.